molecular formula C14H15NO2 B11045502 1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one

1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one

Cat. No.: B11045502
M. Wt: 229.27 g/mol
InChI Key: AUYZCUXSHPSCRL-UHFFFAOYSA-N
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Description

1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroquinoline derivatives. Substitution reactions can result in a variety of functionalized pyrroloquinoline compounds.

Scientific Research Applications

1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also have a similar core structure and are known for their potential as fibroblast growth factor receptor inhibitors.

Uniqueness

1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one is unique due to its specific substitution pattern and the presence of the hydroxy group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-2-one

InChI

InChI=1S/C14H15NO2/c1-8-7-14(2,3)15-11-9(8)5-4-6-10(11)12(16)13(15)17/h4-7,12,16H,1-3H3

InChI Key

AUYZCUXSHPSCRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C(=O)C(C3=C2C1=CC=C3)O)(C)C

Origin of Product

United States

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